

### The DP2 Receptor: Re-evaluating a Therapeutic Target in Asthma Post-Fevipiprant

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Fevipiprant |           |
| Cat. No.:            | B1672611    | Get Quote |

The landscape of asthma therapeutics has been significantly shaped by the outcomes of clinical trials targeting the Prostaglandin D2 Receptor 2 (DP2), also known as CRTh2. The discontinuation of **Fevipiprant**, a once-promising DP2 antagonist, after failing to meet primary endpoints in Phase III trials, has prompted a critical re-evaluation of this pathway as a therapeutic target. This guide provides a comprehensive comparison of **Fevipiprant** and other key DP2 antagonists, presenting the available clinical trial data, experimental methodologies, and a forward-looking perspective on the viability of the DP2 receptor in the future of asthma therapy.

## The Promise and Peril of Targeting the DP2 Receptor

The DP2 receptor is a key player in the type 2 inflammatory cascade that drives allergic asthma.[1] Prostaglandin D2 (PGD2), released primarily from mast cells upon allergen exposure, binds to the DP2 receptor on various immune cells, including T-helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils. This interaction triggers a cascade of events leading to eosinophilic inflammation, airway hyperresponsiveness, and mucus production, all hallmark features of asthma.[1] Consequently, blocking the DP2 receptor with an antagonist was a highly anticipated therapeutic strategy to disrupt this inflammatory cycle.

**Fevipiprant** (QAW039), developed by Novartis, was a frontrunner in this class of drugs. However, the Phase III clinical trial program, encompassing the LUSTER and ZEAL studies, delivered disappointing results, ultimately leading to the termination of its development for



asthma.[2][3] This outcome has cast a shadow over the entire class of DP2 antagonists and has spurred a deeper investigation into the complexities of the DP2 pathway and the design of clinical trials for asthma.

### **Comparative Analysis of DP2 Receptor Antagonists**

This section provides a detailed comparison of the clinical trial data for **Fevipiprant** and other notable DP2 receptor antagonists.

### **Fevipiprant (QAW039)**

**Fevipiprant** was extensively studied in a comprehensive Phase III program. The ZEAL-1 and ZEAL-2 trials investigated the efficacy of **Fevipiprant** in patients with moderate, uncontrolled asthma, with the primary endpoint being the change from baseline in pre-dose forced expiratory volume in one second (FEV1) after 12 weeks.[4] The LUSTER-1 and LUSTER-2 trials focused on patients with severe, uncontrolled asthma, with the primary endpoint being the reduction in the annual rate of moderate-to-severe asthma exacerbations over 52 weeks.

Table 1: Summary of **Fevipiprant** Phase III Clinical Trial Data



| Trial    | Patient<br>Population                                        | N   | Treatment<br>Arm(s)                                | Primary<br>Endpoint                                           | Outcome                                                                                                                                                                |
|----------|--------------------------------------------------------------|-----|----------------------------------------------------|---------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ZEAL-1   | Moderate,<br>uncontrolled<br>asthma<br>(GINA Steps<br>3 & 4) | 662 | Fevipiprant<br>150 mg once<br>daily vs.<br>Placebo | Change from<br>baseline in<br>pre-dose<br>FEV1 at 12<br>weeks | Did not meet primary endpoint. LS mean change from baseline in pre-dose FEV1: 112 mL (Fevipiprant) vs. 71 mL (Placebo) (Difference: 41 mL; 95% CI: -6, 88; p=0.088)    |
| ZEAL-2   | Moderate,<br>uncontrolled<br>asthma<br>(GINA Steps<br>3 & 4) | 685 | Fevipiprant<br>150 mg once<br>daily vs.<br>Placebo | Change from<br>baseline in<br>pre-dose<br>FEV1 at 12<br>weeks | Did not meet primary endpoint. LS mean change from baseline in pre-dose FEV1: 126 mL (Fevipiprant) vs. 157 mL (Placebo) (Difference: -31 mL; 95% CI: -80, 18; p=0.214) |
| LUSTER-1 | Severe,<br>uncontrolled<br>asthma                            | 894 | Fevipiprant<br>150 mg or<br>450 mg once            | Annualized rate of moderate-to-severe                         | Did not meet<br>primary<br>endpoint.<br>Annualized                                                                                                                     |



|          | (GINA Steps<br>4 & 5)                                      |     | daily vs.<br>Placebo                                            | exacerbation<br>s over 52<br>weeks                                 | rate ratio vs.  Placebo (Overall population): - 150 mg: 0.96 (95% CI: 0.75–1.22) - 450 mg: 0.78 (95% CI: 0.61–1.01)                                          |
|----------|------------------------------------------------------------|-----|-----------------------------------------------------------------|--------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| LUSTER-2 | Severe,<br>uncontrolled<br>asthma<br>(GINA Steps<br>4 & 5) | 877 | Fevipiprant<br>150 mg or<br>450 mg once<br>daily vs.<br>Placebo | Annualized rate of moderate-to-severe exacerbation s over 52 weeks | Did not meet primary endpoint. Annualized rate ratio vs. Placebo (Overall population): - 150 mg: 0.82 (95% CI: 0.62–1.07) - 450 mg: 0.76 (95% CI: 0.58–1.00) |

Despite failing to meet their primary endpoints, pooled analyses of the LUSTER trials suggested a modest, though not statistically significant, reduction in exacerbation rates with the 450 mg dose of **Fevipiprant**. The drug was generally well-tolerated across all studies.

### **Other DP2 Receptor Antagonists**

Several other companies have developed and tested DP2 receptor antagonists, with largely similar outcomes to **Fevipiprant**.

Table 2: Summary of Clinical Trial Data for Other DP2 Receptor Antagonists



| Drug                       | Trial               | Patient<br>Population                              | N   | Treatment<br>Arm(s)                                          | Key<br>Outcomes                                                                                                                                                                             |
|----------------------------|---------------------|----------------------------------------------------|-----|--------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GB001<br>(Gossamer<br>Bio) | LEDA (Phase<br>IIb) | Moderate-to-<br>severe<br>eosinophilic<br>asthma   | 480 | GB001 20<br>mg, 40 mg,<br>60 mg once<br>daily vs.<br>Placebo | Did not meet primary endpoint (asthma worsening). Numeric reductions in the odds of asthma worsening were observed across all GB001 groups (32-35%) but were not statistically significant. |
| OC000459<br>(Oxagen)       | Phase II            | Moderate<br>persistent<br>asthma<br>(steroid-free) | 132 | OC000459<br>200 mg twice<br>daily vs.<br>Placebo             | In the perprotocol population, a significant improvement in FEV1 was observed (9.2% vs. 1.8% with placebo; p=0.037).                                                                        |



| Setipiprant<br>(Actelion/Aller<br>gan) | Phase II | Allergic<br>asthma | 18 | Setipiprant<br>1000 mg<br>twice daily vs.<br>Placebo | Significantly reduced the allergen-induced late asthmatic response (AUC(3-10h) inhibited by 25.6%; p=0.006) and airway hyperrespons iveness to methacholine (p=0.0029). |
|----------------------------------------|----------|--------------------|----|------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

The clinical trial results for these alternative DP2 antagonists mirror the experience with **Fevipiprant**, showing some signals of efficacy but ultimately failing to demonstrate a robust and clinically meaningful benefit in larger trials.

### **Experimental Protocols**

Understanding the methodologies employed in these key clinical trials is crucial for interpreting their outcomes.

### Fevipiprant (LUSTER-1 and LUSTER-2) Study Design

The LUSTER trials were replicate, Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.

- Participants: Patients aged 12 years and older with uncontrolled severe asthma (GINA Steps 4 or 5) despite treatment with medium-to-high dose inhaled corticosteroids (ICS) plus at least one other controller medication. Patients were required to have a history of at least two asthma exacerbations in the previous year.
- Randomization: Patients were randomized in a 1:1:1 ratio to receive Fevipiprant 150 mg,
   Fevipiprant 450 mg, or placebo, administered orally once daily for 52 weeks.



- Primary Endpoint: The primary endpoint was the annual rate of moderate-to-severe asthma exacerbations.
- Key Secondary Endpoints: Included changes in FEV1, Asthma Control Questionnaire (ACQ) scores, and Asthma Quality of Life Questionnaire (AQLQ) scores.
- Biomarker Stratification: Patients were stratified based on their baseline blood eosinophil counts (≥250 cells/µL or <250 cells/µL).</li>

### **GB001 (LEDA) Study Design**

The LEDA trial was a Phase IIb, randomized, double-blind, placebo-controlled, dose-ranging study.

- Participants: Patients with moderate-to-severe eosinophilic asthma.
- Randomization: Patients were randomized to receive one of three doses of GB001 (20 mg, 40 mg, or 60 mg) or placebo, administered orally once daily for 24 weeks.
- Primary Endpoint: The primary endpoint was a composite of "asthma worsening," which
  included deterioration in lung function, increased rescue medication use, or an asthma
  exacerbation.

## Visualizing the Science DP2 Receptor Signaling Pathway

The following diagram illustrates the central role of the DP2 receptor in the allergic inflammatory cascade in asthma.





Click to download full resolution via product page

DP2 Receptor Signaling in Asthma

### **Comparative Clinical Trial Workflow**

This diagram outlines a generalized workflow for the Phase III clinical trials of DP2 receptor antagonists like **Fevipiprant**.





Click to download full resolution via product page

DP2 Antagonist Phase III Trial Workflow



Check Availability & Pricing

# Re-evaluating the DP2 Receptor as a Therapeutic Target

The consistent failure of multiple DP2 antagonists to meet primary endpoints in late-stage clinical trials has led to several hypotheses regarding the target's validity and the approach to its inhibition.

- Patient Heterogeneity: Asthma is a highly heterogeneous disease. It is possible that DP2
  receptor antagonists are only effective in a specific sub-population of patients with asthma
  that was not adequately identified or enriched in the clinical trials. While the Fevipiprant
  trials did stratify patients by eosinophil levels, this may not have been a sufficiently precise
  biomarker.
- Redundancy in Inflammatory Pathways: The inflammatory cascade in asthma is complex
  and involves multiple redundant pathways. It is possible that blocking the DP2 pathway
  alone is insufficient to produce a clinically meaningful effect, as other pathways can
  compensate and continue to drive inflammation.
- Drug Properties and Dosing: While Fevipiprant and other antagonists showed good safety
  profiles, questions remain about whether optimal target engagement was achieved in the
  airways and whether the dosing regimens were sufficient to suppress the DP2 pathway's
  activity in the face of high PGD2 concentrations during an exacerbation.
- Concomitant Medications: One hypothesis suggests that the concurrent use of
  corticosteroids, a standard of care in the trial participants, may have diminished the
  therapeutic effect of DP2 antagonists. Corticosteroids can downregulate the expression of
  cyclooxygenase-2 (COX-2), leading to reduced PGD2 production, and thus potentially
  lessening the impact of a DP2 antagonist.

### The Future of DP2 Receptor Antagonism

Despite the setbacks with **Fevipiprant** and other first-generation DP2 antagonists, the scientific rationale for targeting this pathway in allergic diseases remains compelling. The failures have provided valuable lessons for the future of drug development in this area.

Future strategies may involve:



- Improved Patient Selection: The development of more sophisticated biomarkers to identify
  patients who are most likely to respond to DP2 antagonism is critical. This may involve a
  deeper understanding of the genetic and molecular drivers of different asthma endotypes.
- Combination Therapies: Exploring the use of DP2 antagonists in combination with other therapies that target different inflammatory pathways could lead to synergistic effects and improved clinical outcomes.
- Novel Drug Candidates: The development of new DP2 antagonists with improved pharmacological properties, such as enhanced potency, longer receptor residence time, or different mechanisms of action (e.g., allosteric modulators), may overcome the limitations of the first-generation compounds.
- Exploring Other Indications: The role of the DP2 receptor is being investigated in other
  allergic and inflammatory conditions, such as atopic dermatitis, chronic rhinosinusitis with
  nasal polyps, and eosinophilic esophagitis, where it may yet prove to be a valid therapeutic
  target.

In conclusion, while the **Fevipiprant** trials represented a significant setback, they have not necessarily invalidated the DP2 receptor as a therapeutic target. Instead, they have highlighted the complexities of asthma pathophysiology and the challenges of developing targeted therapies for heterogeneous diseases. The lessons learned from these trials will be invaluable in guiding future research and development efforts aimed at harnessing the therapeutic potential of the DP2 pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date -PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]



- 3. Effectiveness of fevipiprant in reducing exacerbations in patients with severe asthma (LUSTER-1 and LUSTER-2): two phase 3 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of fevipiprant in patients with uncontrolled asthma: Two replicate, phase 3, randomised, double-blind, placebo-controlled trials (ZEAL-1 and ZEAL-2) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The DP2 Receptor: Re-evaluating a Therapeutic Target in Asthma Post-Fevipiprant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#validation-of-dp2-receptor-as-atherapeutic-target-post-fevipiprant-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com